(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid
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Overview
Description
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a heterocyclic structure, which includes both oxazole and pyridine rings. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes the following steps:
Halogen-Metal Exchange: A 2-halopyridine derivative is reacted with a metalation reagent (such as n-butyllithium) to form an organometallic intermediate.
Borylation: The organometallic intermediate is then reacted with a boric acid ester to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Scientific Research Applications
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in chemical synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
4-Pyridinylboronic Acid: Similar in structure but lacks the oxazole ring.
2-(Trifluoromethyl)pyridine-5-boronic Acid: Contains a trifluoromethyl group instead of the oxazole ring.
Uniqueness: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biological applications.
Properties
Molecular Formula |
C7H7BN2O3 |
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Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-methyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3,11-12H,1H3 |
InChI Key |
XQMVGLQPBGWXCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)OC(=N2)C)(O)O |
Origin of Product |
United States |
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